Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate
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Overview
Description
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate typically involves multiple steps, starting from readily available starting materials. The process may include:
Nitration and Reduction: The initial steps often involve nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Esterification: The final step involves esterification with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dichloro-5-methoxyphenyl)acetate: Lacks the sulfonyl group, resulting in different chemical properties.
Ethyl 2-(2,4-dichloro-5-methoxy((4-ethylphenyl)sulfonyl)anilino)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and interactions.
Uniqueness
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate is unique due to the presence of both the sulfonyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with biological targets, making the compound valuable in various research applications.
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-4-26-18(22)11-21(16-10-17(25-3)15(20)9-14(16)19)27(23,24)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYVMPDPTLLGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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